

SPANphos: A Comprehensive Technical Guide to its Structure and Synthesis

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Compound of Interest

Compound Name: SPANphos

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This in-depth technical guide provides a detailed overview of the structure, synthesis, and key applications of **SPANphos**, a C₂-symmetric diphosphine ligand. Renowned for its unique trans-spanning capability and rigid backbone, **SPANphos** has emerged as a valuable tool in asymmetric catalysis. This document offers comprehensive experimental protocols, quantitative data, and structural insights to facilitate its application in research and development.

Core Structure and Physicochemical Properties

SPANphos, with the IUPAC name (4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[[1]benzopyran]-8,8'-diyl)bis(diphenylphosphane), is a chiral organophosphorus compound. Its defining feature is a rigid spirobichromane backbone that imparts C₂-symmetry. [1] This rigid structure creates a well-defined chiral cavity around a coordinated metal center, which is fundamental to its efficacy in stereoselective transformations. The ligand is a white solid with a molecular formula of C₄₇H₄₆O₂P₂ and a molar mass of 704.814 g/mol .

The rigid backbone of **SPANphos** typically enforces a trans-spanning coordination mode on square planar metal complexes, such as those of palladium and platinum.[2][3] This contrasts with many other diphosphine ligands that favor a cis-chelating arrangement. However, under certain conditions, such as in the presence of a strongly cis-chelating co-ligand like norbornadiene, **SPANphos** can be induced to adopt a cis-chelating conformation.[3]

Table 1: Key Physicochemical and Structural Properties of **SPANphos**

Property	Value	Reference
IUPAC Name	(4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[[1]benzopyran]-8,8'-diyl)bis(diphenylphosphane)	
CAS Number	556797-94-5	
Molecular Formula	C ₄₇ H ₄₆ O ₂ P ₂	
Molar Mass	704.814 g/mol	
Appearance	White solid	
Symmetry	C ₂	[1]
Coordination Mode	Primarily trans-spanning, can be cis-chelating	[2][3]

Synthesis of SPANphos

The synthesis of **SPANphos** is a multi-step process that begins with the construction of the spirobichromane backbone, followed by functionalization and phosphination. The overall synthetic workflow is depicted below.

A high-level overview of the synthetic pathway to **SPANphos**.

Experimental Protocols

Step 1: Synthesis of 4,4,4',4',6,6'-Hexamethyl-2,2'-spirobichromane

This initial step involves an acid-catalyzed condensation reaction between p-cresol and acetone to form the core spirobichromane structure.

- Reagents:
 - p-Cresol
 - Acetone

- Acid catalyst (e.g., concentrated sulfuric acid or methanesulfonic acid)
- Solvent (e.g., toluene or excess acetone)
- Procedure:
 - To a solution of p-cresol in the chosen solvent, add the acid catalyst dropwise at a controlled temperature (typically 0-10 °C).
 - Add acetone to the mixture and stir at room temperature for an extended period (e.g., 24-48 hours) until the reaction is complete, as monitored by TLC or GC-MS.
 - Quench the reaction by adding a base (e.g., sodium bicarbonate solution).
 - Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to yield the desired spirobichromane.

Step 2: Bromination of the Spirobichromane Backbone

The spirobichromane is then halogenated at the 8 and 8' positions using N-bromosuccinimide (NBS).

- Reagents:
 - 4,4,4',4',6,6'-Hexamethyl-2,2'-spirobichromane
 - N-Bromosuccinimide (NBS)
 - Solvent (e.g., chloroform, dichloromethane, or acetonitrile)
- Procedure:
 - Dissolve the spirobichromane in the chosen solvent.

- Add NBS portion-wise to the solution at room temperature, protecting the reaction from light.
- Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
- Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
- Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure, and purify the resulting dibrominated product by recrystallization.

Step 3: Lithiation and Phosphination to Yield **SPANphos**

The final step involves a lithium-halogen exchange followed by quenching with chlorodiphenylphosphine.

- Reagents:
 - 8,8'-Dibromo-4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane
 - n-Butyllithium (n-BuLi) in hexanes
 - Chlorodiphenylphosphine (Ph₂PCI)
 - Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
- Procedure:
 - Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dibrominated spirobichromane in the anhydrous solvent and cool to a low temperature (typically -78 °C).
 - Slowly add a solution of n-BuLi to the reaction mixture and stir for a specified time (e.g., 1-2 hours) to allow for the lithium-halogen exchange to complete.

- To the resulting dilithio species, add chlorodiphenylphosphine dropwise at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- After removal of the solvent, purify the crude **SPANphos** by column chromatography on silica gel or recrystallization to obtain the final product as a white solid.

Catalytic Applications of SPANphos

SPANphos has demonstrated significant potential in asymmetric catalysis, particularly in palladium-catalyzed reactions. Its rigid C₂-symmetric structure and trans-coordinating nature create a unique chiral environment that can induce high stereoselectivity.

Palladium-Catalyzed Asymmetric Fluorination

A notable application of **SPANphos** is in the palladium-catalyzed enantioselective fluorination of α -cyanoacetates.^[1] The use of a Pd(OAc)₂-**SPANphos** catalyst with N-fluorobenzenesulfonimide (NFSI) as the fluorine source has been shown to produce α -fluoro- α -cyanoacetates with high enantiomeric excess.

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- To cite this document: BenchChem. [SPANphos: A Comprehensive Technical Guide to its Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3271918#spanphos-structure-and-synthesis]

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